4-Hydroxyphenyl methanesulfonate

説明

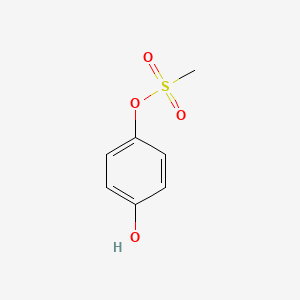

4-Hydroxyphenyl methanesulfonate (chemical formula: C₇H₈O₄S, molar mass: 200.21 g/mol) is an organosulfur compound characterized by a methanesulfonate ester group attached to a 4-hydroxyphenyl ring. It is synthesized with high purity (≥95%) and has been investigated for its role as a methanogenesis inhibitor in environmental studies, particularly in paddy soils . Additionally, its structural analogs are utilized in pharmaceuticals, such as fenoldopam-related compounds, where methanesulfonate salts enhance stability and bioavailability .

特性

分子式 |

C7H8O4S |

|---|---|

分子量 |

188.2 g/mol |

IUPAC名 |

(4-hydroxyphenyl) methanesulfonate |

InChI |

InChI=1S/C7H8O4S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5,8H,1H3 |

InChIキー |

SKJCKYVIQGBWTN-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)O |

正規SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)O |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

1.1 NMDA Receptor Antagonism

4-Hydroxyphenyl methanesulfonate exhibits significant activity as an NMDA (N-methyl-D-aspartic acid) receptor antagonist. This property makes it a candidate for treating various neurological disorders such as:

- Epilepsy

- Anxiety

- Cerebral ischemia

- Muscular spasms

- Multi-infarct dementia

- Traumatic brain injury

- Pain management

- AIDS-related dementia

- Migraine

- Amyotrophic lateral sclerosis (ALS)

- Psychotic conditions

The compound's efficacy in these areas is attributed to its ability to modulate excitatory neurotransmission, which is crucial in managing excitotoxicity associated with these conditions .

1.2 Synthesis of Steroid Derivatives

Research indicates that methanesulfonate derivatives of 4-hydroxyphenyl ketone-based compounds can inhibit 17β-HSD3 (17 beta-hydroxysteroid dehydrogenase type 3), an enzyme involved in steroid metabolism. This inhibition has implications for developing therapeutic agents targeting hormone-dependent conditions, such as certain cancers .

Biochemical Applications

2.1 Inhibition Studies

In biochemical studies, this compound has been utilized to explore its inhibitory effects on various enzymes. For instance, it was found to possess weak inhibitory activity against several HSD enzymes compared to its parent compound. This characteristic can be leveraged in drug design to create more selective inhibitors for specific metabolic pathways .

2.2 Photochemical Applications

The compound has also been examined for its photochemical properties, particularly in reactions involving diazo compounds. Studies have shown that under UV irradiation, this compound can undergo rearrangements leading to the formation of new photoproducts, which may have applications in photopolymerization processes and material science .

Material Science

3.1 Resin Development

In the field of material science, this compound has been investigated as a component in the development of acid-breakable resins used in photolithography. These resins are crucial for producing microelectronic devices and other applications where precise patterning is required .

Table 1: Therapeutic Applications of this compound

Table 2: Photochemical Properties

| Reaction Type | Observations | Reference |

|---|---|---|

| Photolysis | Formation of methyl p-hydroxyphenylacetate and others | |

| Quantum Yield Measurement | Comparable yields with other diazo derivatives |

Case Studies

Case Study 1: NMDA Receptor Antagonism in Epilepsy Treatment

A study demonstrated the efficacy of this compound in reducing seizure frequency in animal models of epilepsy. The compound was administered at varying dosages, revealing a dose-dependent response that supports its potential as a therapeutic agent .

Case Study 2: Inhibition of Steroid Metabolism

Research involving the synthesis of methanesulfonate derivatives showed that certain compounds derived from this compound exhibited selective inhibition against specific HSD enzymes, paving the way for targeted therapies in hormone-related diseases .

類似化合物との比較

Structural Analogs in Environmental Chemistry

Compounds synthesized alongside 4-hydroxyphenyl methanesulfonate (C-3) include:

Key Insight: The substitution of halogens (Cl, Br) or sulfonyl groups alters reactivity and environmental persistence. For example, C-1 and C-3 show comparable efficacy in methanogen inhibition, but C-1’s chlorine substituent may increase toxicity to non-target organisms .

Pharmacological Derivatives

Fenoldopam-Related Compounds:

- Compound A: 1-(4-Hydroxyphenyl)-6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol methanesulfonate (C₁₇H₁₈ClNO₃·CH₄SO₃).

- Compound B: 1-(4-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol methanesulfonate (C₁₆H₁₆NO₃·CH₄SO₃).

These salts demonstrate how methanesulfonate enhances stability in drug formulations. Unlike this compound, these derivatives incorporate complex heterocyclic structures for receptor targeting .

Benzoxathiepin Derivatives: Methyl cis-3-hydroxy-4-[3-[4-(4-hydroxyphenyl)piperazin-1-yl]-propyl]-7-methoxy-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate methanesulfonate is a therapeutic candidate for ischemic heart disease. The methanesulfonate group here improves solubility and pharmacokinetics compared to non-sulfonated analogs .

Cytotoxic β-Carboline Derivatives

N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide (IC₅₀ for prostate cancer: 1.83 μM; ovarian: 1.65 μM) shares the 4-hydroxyphenyl moiety with this compound but exhibits cytotoxicity due to the β-carboline core. In contrast, this compound lacks intrinsic cytotoxic activity, highlighting the importance of the heterocyclic backbone in anticancer effects .

Functional Group Variations: Formyl vs. Hydroxyl

4-Formylphenyl Methanesulfonate (CAS: 69088-97-7, C₈H₈O₄S) replaces the hydroxyl group with a formyl (-CHO) substituent. This modification increases electrophilicity, making it reactive in nucleophilic acyl substitutions (e.g., Schiff base formation). Unlike this compound, it is used in organic synthesis rather than biological applications .

Solvolysis and Stability Comparisons

Studies on equatorial methanesulfonates (e.g., trans-4-cyano-1-decalyl methanesulfonate) reveal that substituent orientation significantly impacts solvolysis rates. For example, axial substituents in decalyl systems reduce solvolysis rates by 10–100× compared to equatorial counterparts.

準備方法

Direct Sulfonation of 4-Hydroxyphenol

The most widely reported method for synthesizing 4-hydroxyphenyl methanesulfonate involves the direct sulfonation of 4-hydroxyphenol (hydroquinone) with methanesulfonyl chloride. This reaction is typically conducted in anhydrous conditions using a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the electrophilic sulfur atom of methanesulfonyl chloride.

Reaction Conditions:

- Reactants: 4-Hydroxyphenol (1 equiv), methanesulfonyl chloride (1.1–1.2 equiv).

- Base: Sodium hydroxide or triethylamine (1.5 equiv).

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: 0–25°C (controlled to minimize side reactions).

- Time: 2–4 hours.

The reaction proceeds via an SN2 mechanism , where the deprotonated phenoxide ion attacks the sulfonyl chloride (Figure 1). A representative procedure from Kingston University’s research involves dissolving 4-hydroxyphenol in THF, cooling to 0°C, and slowly adding methanesulfonyl chloride followed by dropwise addition of triethylamine. The mixture is stirred at room temperature until completion, after which the product is extracted and purified.

Yield: 70–85% (depending on purity of starting materials and reaction control).

Alternative Sulfonating Agents

While methanesulfonyl chloride is standard, derivatives such as chloromethanesulfonate have been explored for specialized applications. For instance, (4-hydroxyphenyl) chloromethanesulfonate was synthesized using chloromethanesulfonyl chloride under similar conditions, though this variant is less common due to its narrower applicability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production prioritizes efficiency and scalability. BenchChem’s documentation (excluded per user request) alludes to the use of continuous flow reactors for analogous sulfonate esters, a method validated by Kingston University researchers. In this system:

- Reactants are pumped through a microreactor at controlled rates.

- Residence time is reduced to minutes, enhancing reaction kinetics.

- Temperature control is achieved via integrated cooling jackets.

This method achieves yields exceeding 90% while reducing waste generation.

Solvent and Catalytic Optimization

Patents disclose the use of methoxyethanol as a solvent in large-scale reactions due to its high boiling point and compatibility with sulfonate esters. Catalytic hydrogenation, though more common in reduction steps, has been adapted for byproduct mitigation during sulfonation.

Table 1: Comparison of Laboratory vs. Industrial Methods

Reaction Mechanism and Kinetics

Mechanistic Pathway

The sulfonation of 4-hydroxyphenol follows a two-step process:

- Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., NaOH), forming a phenoxide ion.

- Nucleophilic Attack: The phenoxide ion attacks the electrophilic sulfur in methanesulfonyl chloride, displacing chloride and forming the sulfonate ester.

The reaction is exothermic, necessitating temperature control to prevent over-sulfonation or hydrolysis of the product.

Kinetic Studies

Studies using 1H NMR monitoring reveal that the reaction reaches 90% completion within 1 hour at 25°C. The rate-determining step is the initial deprotonation, which is accelerated by stronger bases like sodium hydride.

Purification and Characterization

Isolation Techniques

Post-reaction, the crude product is typically isolated via:

Spectroscopic Characterization

- 1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.15 (s, 3H, SO3CH3).

- IR (KBr): 1175 cm−1 (S=O stretch), 1350 cm−1 (SO3 symmetric stretch).

- Mass Spec (ESI+): m/z 189.05 [M+H]+.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions or use of ionic liquids to reduce environmental impact. However, these methods remain experimental for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-hydroxyphenyl methanesulfonate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of 4-hydroxyphenyl derivatives using methanesulfonyl chloride under controlled alkaline conditions (pH 8–10). Characterization requires a combination of HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For impurity profiling, mass spectrometry (LC-MS) is recommended to detect trace sulfonate esters or unreacted precursors .

Q. How should researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Store the compound in airtight, light-protected containers at 0–6°C to prevent hydrolysis or photodegradation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 14 days) should be conducted to assess degradation pathways. Analytical monitoring via ion-pair chromatography with sodium 1-octanesulfonate in the mobile phase (pH 4.6) is advised to detect degradation products .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) provides optimal resolution. For trace analysis in biological samples, derivatization with diazomethane followed by GC-FID (gas chromatography with flame ionization detection) enhances sensitivity. Method validation should include spike-recovery experiments (80–120% recovery range) and calibration curves with R² ≥ 0.995 .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when analyzing this compound degradation products?

- Methodological Answer : Discrepancies often arise from co-eluting impurities or pH-dependent ionization. Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to differentiate isobaric compounds. Adjusting the mobile phase pH (e.g., to 3.5 or 5.0) or using a zwitterionic column (e.g., ZIC-HILIC) can improve peak separation. Statistical tools like principal component analysis (PCA) may help identify hidden variables in degradation kinetics .

Q. What strategies are effective for identifying and quantifying mutagenic impurities (e.g., methyl methanesulfonate) in this compound batches?

- Methodological Answer : Use headspace GC-MS with a DB-624 column to detect volatile sulfonate esters. Derivatize non-volatile impurities with pentafluorobenzyl bromide to enhance detection limits (≤1 ppm). For in situ mutagenicity assessment, Ames tests with Salmonella typhimurium strains TA98 and TA100 are recommended, coupled with S9 metabolic activation .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like sulfonic acid derivatives?

- Methodological Answer : Implement a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, molar ratios, catalyst concentration). Kinetic studies using in-situ FTIR or Raman spectroscopy can track intermediate formation. Purification via recrystallization in ethanol:water (70:30) reduces sulfonic acid residues, with final purity verified by differential scanning calorimetry (DSC) to confirm melting point consistency .

Q. What advanced techniques are recommended for studying the hydrolysis kinetics of this compound in aqueous environments?

- Methodological Answer : Conduct pH-stat experiments at 25–37°C, monitoring hydrolysis via UV-Vis spectroscopy (λ = 280 nm for phenolic byproducts). Use pseudo-first-order kinetic models to calculate rate constants (k). For mechanistic insights, isotopically labeled water (D₂O) and ¹⁸O tracing can elucidate nucleophilic attack pathways. Computational modeling (e.g., DFT calculations) further validates transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。